molecular formula C13H17NO B1265796 2,6-Diisopropylphenyl isocyanate CAS No. 28178-42-9

2,6-Diisopropylphenyl isocyanate

Cat. No. B1265796
CAS RN: 28178-42-9
M. Wt: 203.28 g/mol
InChI Key: FEUFNKALUGDEMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex isocyanates often involves reactions of corresponding phenyl compounds with isocyanate groups. For example, the synthesis of triarylpnictogens (tris(2,4,6-triisopropylphenyl)phosphine, arsine, stibine, and bismuthine) showcases a method where 2,4,6-triisopropylphenylcopper(I) reacts with pnictogen trichlorides, introducing bulky aryl groups and resulting in unusual structures and redox properties (Sasaki et al., 2002).

Molecular Structure Analysis

The molecular structures of isocyanates and related compounds are characterized by their significant bond angles and redox properties. X-ray crystallography studies, for instance, have highlighted large bond angles around pnictogen atoms in triarylpnictogens, which are derivatives related to isocyanate chemistry (Sasaki et al., 2002).

Chemical Reactions and Properties

Isocyanates engage in a variety of chemical reactions due to the reactive nature of the isocyanate group. They can form polymers, react with water to produce amines and carbon dioxide, and undergo addition reactions with alcohols to form urethanes. The synthesis and structural characterization of 2,6-di(o-anisol)phenyl compounds of ytterbium, yttrium, and samarium illustrate the diversity of reactions involving isocyanate derivatives and their complex coordination chemistry (Rabe et al., 2003).

Scientific Research Applications

Catalyst in Cyclotrimerization

2,6-Diisopropylphenyl isocyanate plays a role as an efficient catalyst in the cyclotrimerization of isocyanates to form isocyanurates. This process is significant in the production of various chemicals and materials, utilizing the reactive nature of isocyanates for trimerization reactions (Duong, Cross, & Louie, 2004).

Reactivity Studies with Rhenium Complexes

2,6-Diisopropylphenyl isocyanate is used in reactivity studies involving rhenium(V) oxo imido complexes. These studies have expanded the understanding of the chemical properties and potential applications of these complexes in various reactions, such as cycloadditions and chalcogen metathesis (Lohrey et al., 2020).

Involvement in Organometallic Chemistry

This chemical is also involved in the study of organometallic chemistry, particularly in the synthesis and understanding of calcium carbene complexes. Such research is vital for the development of new catalysts and materials in industrial chemistry (Orzechowski & Harder, 2007).

Functionalized Polyoxometalates

2,6-Diisopropylphenyl isocyanate is used in the synthesis of functionalized polyoxometalates, which are compounds with potential applications in catalysis, materials science, and nanotechnology. The modification of polyoxometalates with organoimido ligands opens new avenues for their functionalization and application (Strong et al., 2000).

Synthesis of Well-Defined Polyamides

The compound is also significant in the synthesis of well-defined polyamides with narrow molecular weight distributions. Its involvement in polycondensation strategies is important for creating polymers with specific properties and applications in various industries (Chen et al., 2011).

Catalysis in Alkyne Cyclotrimerization

It acts as a catalyst in the cyclotrimerization of alkynes to substituted benzenes, offering a practical and efficient approach for the synthesis of aromatic compounds in organic chemistry (Saino et al., 2006).

Safety And Hazards

2,6-Diisopropylphenyl isocyanate is classified as Acute Tox. 1 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and STOT SE 3 . It is fatal if inhaled, harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2-isocyanato-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUFNKALUGDEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051959
Record name 2,6-Diisopropylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropylphenyl isocyanate

CAS RN

28178-42-9
Record name 2-Isocyanato-1,3-bis(1-methylethyl)benzene
Source CAS Common Chemistry
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Record name 2,6-Diisopropylphenyl isocyanate
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Record name Benzene, 2-isocyanato-1,3-bis(1-methylethyl)-
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Record name 2,6-Diisopropylphenyl isocyanate
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Record name 2,6-diisopropylphenyl isocyanate
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Record name 2,6-DIISOPROPYLPHENYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
AL Chen, KL Wei, RJ Jeng, JJ Lin, SA Dai - Macromolecules, 2011 - ACS Publications
We have uncovered a novel polycondensation strategy for the synthesis of well-defined polyamides of narrow molecular weight distributions based on modifications of our sequential …
Number of citations: 28 pubs.acs.org
A Rybár, J Alföldi, V Faberová, Ľ Schmidtová - name Chemical Papers, 2002 - fez.schk.sk
As potential hypocholesterolemics were synthesized 3-(7-alkyl-1, 3-dimethyl-2, 6-dioxo-2, 3, 6, 7-tetrahydro-1H-purin-8-ylmethyl)-(I) and 3-[2-(1, 3-dimethyl-2, 6-dioxo-2, 3, 6, 7-…
Number of citations: 2 fez.schk.sk
JB Strong, BS Haggerty, AL Rheingold… - Chemical …, 1997 - pubs.rsc.org
Reaction of [Mo 6 O 19 ] 2- with an excess of 2,6-diisopropylphenyl isocyanate (ArNCO) affords the title anion in which the hexamolybdate framework serves as an octahedral nexus for …
Number of citations: 33 pubs.rsc.org
T Schoop, HW Roesky, M Noltemeyer… - …, 1993 - ACS Publications
Re^ Oj reacts with Ph3SiOH, Mes3GeOH, and Ph3SnOH to give Ph3Si0Re03 (l), Mes3Ge0Re03 (2), and (03Re0Ph2Sn0Ph2Sn0H) 2 (3), respectively. In the re-action of Mes2BOH with …
Number of citations: 49 pubs.acs.org
N Bryson, MT Youinou, JA Osborn - Organometallics, 1991 - ACS Publications
The molybdenum (VI) complex (Ar'N) 2MoCI2· THF (Ar'= 2, 6-diisopropylphenyl) was prepared by reac-tion of Mo02CI2 with Ar'NCO at 70 C In THF. The preparations of the derivatives …
Number of citations: 38 pubs.acs.org
S Jia, C Li, H Pan, M Wang, X Wang, Q Lin - International Journal of …, 2021 - Elsevier
Using chitosan as the carbon source, F127 as the template, and sodium tripolyphosphate as cross-linking agent, a hydrogen bond and ionic bond double-driven mesoporous carbon …
Number of citations: 11 www.sciencedirect.com
A Hinz, JM Goicoechea - Angewandte Chemie International …, 2016 - Wiley Online Library
The synthesis and isolation of the 2‐arsaethynolate anion, AsCO − , and its subsequent reactivity towards heteroallenes is reported. Reactions with ketenes and carbodiimides afford …
Number of citations: 76 onlinelibrary.wiley.com
R Hasselbring, HW Roesky… - … International Edition in …, 1992 - Wiley Online Library
The acyclic, completely N‐silylated phosphazene 1 reacts with Re 2 O 7 to form the first cyclophosphazene metal oxide 2 on elimination of siloxane. With 2, 6‐diisopropylphenyl …
Number of citations: 22 onlinelibrary.wiley.com
LAJ Villanueva - 1995 - elibrary.ru
The synthesis and characterization of a variety of monomeric palladium (II) amido complexes by the addition of amide reagents to neutral and cationic palladium (II) complexes is …
Number of citations: 1 elibrary.ru
W Gao, Z Lin, K Cai, W Pan, H Li, Y Liu, D Peng, J Fei - Agriculture, 2022 - mdpi.com
Poly(butylene adipate-co-terephthalate) biodegradable mulch film (PBAT-BMF) is gradually applied in agricultural production, but its potential ecological risks have not been studied so …
Number of citations: 5 www.mdpi.com

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